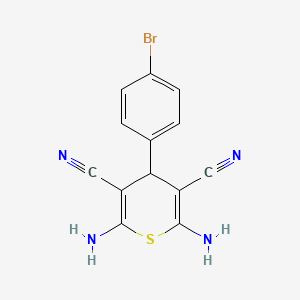
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as ADP-ribosylation factor 1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide involves the inhibition of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamidetion factor 1, which is a small GTPase that regulates various cellular processes, including vesicle trafficking, cytoskeletal organization, and signal transduction. By inhibiting this protein, N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide is its specificity towards N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamidetion factor 1, which allows for targeted modulation of cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide. One potential direction is the exploration of its therapeutic potential in various diseases, including cancer and neurological disorders. Another direction is the development of more soluble analogs of this compound, which can improve its efficacy and ease of use in lab experiments. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide and its potential interactions with other cellular proteins and pathways.
Méthodes De Synthèse
The synthesis of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. It has been shown to inhibit the activity of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamidetion factor 1, which is involved in the regulation of intracellular trafficking and signaling pathways. By inhibiting this protein, N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has the potential to modulate cellular processes and provide therapeutic benefits.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-8-9-17(2)21(14-16)26-15-22(25)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULPWWDLOADLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)


![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5836078.png)
![(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)

